molecular formula C17H21N5O2S B10985343 4-benzyl-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)piperazine-1-carboxamide

4-benzyl-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)piperazine-1-carboxamide

Cat. No.: B10985343
M. Wt: 359.4 g/mol
InChI Key: MKZDUGXPJCTVBB-UHFFFAOYSA-N
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Description

4-benzyl-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)piperazine-1-carboxamide is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a thiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

4-benzyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C17H21N5O2S/c23-15(20-16-18-6-11-25-16)12-19-17(24)22-9-7-21(8-10-22)13-14-4-2-1-3-5-14/h1-6,11H,7-10,12-13H2,(H,19,24)(H,18,20,23)

InChI Key

MKZDUGXPJCTVBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NCC(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Thiazole to the Piperazine: The thiazole derivative is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Benzylation: The final step involves the benzylation of the piperazine nitrogen using benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.

Biology

Biologically, the compound has shown potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity .

Medicine

In medicinal chemistry, 4-benzyl-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)piperazine-1-carboxamide is investigated for its potential as an anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its synthesis and modification can lead to the discovery of new active compounds with various applications.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-benzyl-N-(2-oxo-2-(imidazol-2-ylamino)ethyl)piperazine-1-carboxamide: Similar structure but with an imidazole ring instead of

Biological Activity

4-benzyl-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine family, characterized by its unique structural features including a piperazine ring, a benzyl group, and a thiazole-derived moiety. This compound has garnered attention for its potential biological activities, making it an interesting candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N5O2SC_{17}H_{21}N_{5}O_{2}S with a molecular weight of 359.4 g/mol. The structural representation highlights the functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC17H21N5O2S
Molecular Weight359.4 g/mol
CAS Number1401600-22-3

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, potentially modulating their activity.
  • Binding Affinity : Interaction studies have shown that this compound has a significant binding affinity to various biological targets, which may enhance its therapeutic efficacy.

Biological Activities

The biological activities associated with this compound can be summarized as follows:

Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds within the piperazine family. For instance, structural analogs have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar properties.

Anticancer Activity
Compounds with thiazole and piperazine structures have shown anticancer potential in various preclinical studies. The unique combination of these moieties in this compound could enhance its selectivity and potency against cancer cells.

Case Studies

A review of literature reveals several case studies highlighting the biological effects of similar compounds:

  • Study on Antimicrobial Properties : A study demonstrated that piperazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that this compound may be effective against similar pathogens.
  • Anticancer Research : Another study focused on the anticancer properties of thiazole-containing compounds, reporting promising results in inhibiting tumor growth in vitro and in vivo models . The potential for this compound to act through similar mechanisms warrants further investigation.

Comparative Analysis with Related Compounds

The following table presents a comparison between this compound and other structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-(benzyl)-piperazine-1-carboxylic acid phenylamideBenzyl and phenyl groupsModulator of fatty acid amide hydrolase
4-(quinolin-3-yl)methyl-piperazineQuinoline moietyAnticancer activity
N-(benzo[d]thiazol-2-yl)-piperidine derivativesThiazole and piperidine ringsAnti-inflammatory properties

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